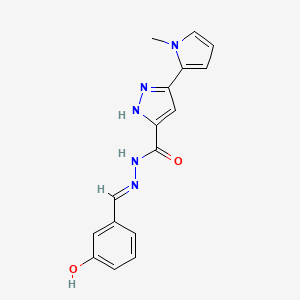

N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303104-83-8

Cat. No.: VC8985750

Molecular Formula: C16H15N5O2

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303104-83-8 |

|---|---|

| Molecular Formula | C16H15N5O2 |

| Molecular Weight | 309.32 g/mol |

| IUPAC Name | N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H15N5O2/c1-21-7-3-6-15(21)13-9-14(19-18-13)16(23)20-17-10-11-4-2-5-12(22)8-11/h2-10,22H,1H3,(H,18,19)(H,20,23)/b17-10+ |

| Standard InChI Key | JMXSOGWVDUSAIF-LICLKQGHSA-N |

| Isomeric SMILES | CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |

| SMILES | CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |

| Canonical SMILES | CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |

Introduction

N'-(3-Hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrazole core with a hydroxybenzylidene moiety and a pyrrole substituent, which are crucial for its chemical and biological properties.

Structural Features

| Feature | Description |

|---|---|

| Pyrazole Core | Central ring structure contributing to stability and reactivity. |

| Hydroxybenzylidene Moiety | Enhances solubility and may influence biological activity. |

| Pyrrole Substituent | Contributes to lipophilicity and potential biological activity. |

Synthesis and Characterization

The synthesis of such compounds typically involves condensation reactions between appropriate starting materials, such as pyrazole carbohydrazides and salicylaldehydes . Characterization is often performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Synthesis Methods

-

Condensation Reaction: Equimolar amounts of pyrazole carbohydrazide and salicylaldehyde are reacted in a solvent like ethanol to form the desired compound.

-

NMR Spectroscopy: Used to confirm the structure by analyzing proton and carbon shifts.

-

Mass Spectrometry: Provides molecular weight confirmation.

Biological Activities and Potential Applications

Compounds with similar structures have shown potential in various biological activities, including antioxidant and anticancer properties. The hydroxy group in the benzylidene moiety may enhance these activities by improving solubility and interaction with biological targets.

Potential Applications

| Application | Rationale |

|---|---|

| Antioxidant Activity | Hydroxy group may enhance interaction with free radicals. |

| Anticancer Activity | Structural features could facilitate interaction with cellular targets. |

Comparison with Similar Compounds

N'-(3-Hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide shares similarities with other compounds like N'-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide, which also exhibit potential in medicinal chemistry due to their unique structural features.

Comparative Analysis

| Compound | Unique Features | Potential Applications |

|---|---|---|

| N'-(3-Hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide | Hydroxy group enhances solubility | Antioxidant, anticancer |

| N'-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide | Fluorine atom enhances stability and activity | Pharmaceutical development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume